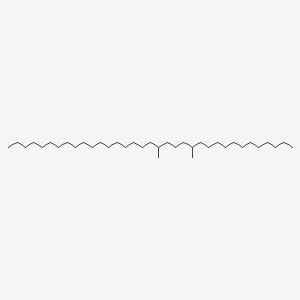
13,17-Dimethylpentatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,17-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76. This compound is notable for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . The compound’s structure consists of a pentatriacontane backbone with methyl groups attached at the 13th and 17th carbon positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13,17-Dimethylpentatriacontane typically involves starting materials such as optically pure ®-(+)-citronellic acid . The synthetic route includes esterification, epoxidation, and periodic acid oxidation, followed by Wittig olefination . The process involves the preparation of two enantiomers from the starting material and combining them using the dianion of methyl acetoacetate as a connector .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The use of optically pure starting materials and precise reaction conditions are crucial for achieving the desired stereoisomers.
Analyse Des Réactions Chimiques
Types of Reactions: 13,17-Dimethylpentatriacontane primarily undergoes reactions typical of hydrocarbons, such as:
Oxidation: This reaction can occur under specific conditions, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although less common for long-chain hydrocarbons, reduction reactions can convert double bonds to single bonds.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
13,17-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their interactions.
Biology: Plays a crucial role in the study of insect pheromones, particularly in tsetse flies.
Industry: Could be used in the formulation of synthetic pheromones for pest control.
Mécanisme D'action
The mechanism of action of 13,17-Dimethylpentatriacontane as a sex pheromone involves its interaction with olfactory receptors in male tsetse flies. The compound triggers a behavioral response, leading to increased sexual activity . The molecular targets are specific olfactory receptors that recognize the unique structure of the pheromone.
Comparaison Avec Des Composés Similaires
13,23-Dimethylpentatriacontane: Another tsetse fly pheromone with methyl groups at different positions.
15,19,23-Trimethylheptatriacontane: A related compound with three methyl groups.
Comparison: 13,17-Dimethylpentatriacontane is unique due to its specific methylation pattern, which is crucial for its biological activity. Compared to other similar compounds, it has a distinct role in the pheromone communication system of Glossina pallidipes .
Propriétés
Numéro CAS |
56987-85-0 |
|---|---|
Formule moléculaire |
C37H76 |
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
13,17-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-33-37(4)35-31-34-36(3)32-29-27-25-23-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
Clé InChI |
FBQBKKKEWJOATA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


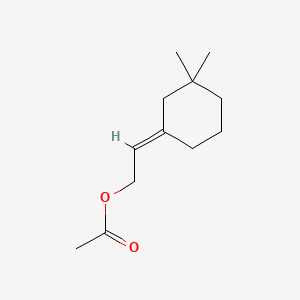
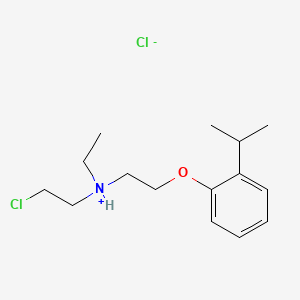
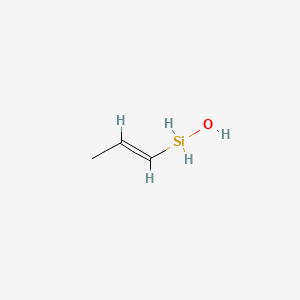
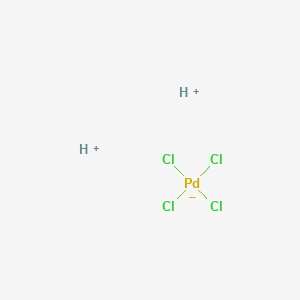
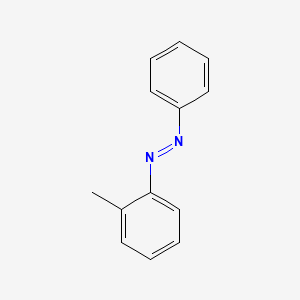

![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
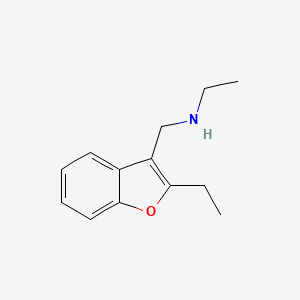
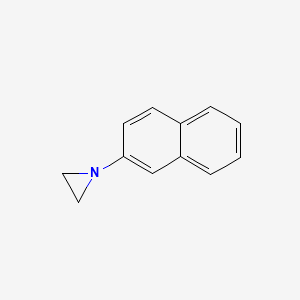

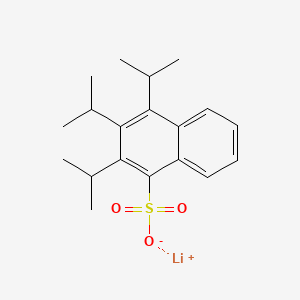


![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
